molecular formula C8H5FO4 B172910 2-Fluoroisophthalic acid CAS No. 1583-65-9

2-Fluoroisophthalic acid

Cat. No. B172910
Key on ui cas rn: 1583-65-9
M. Wt: 184.12 g/mol
InChI Key: DWOLBEJAJWCIGK-UHFFFAOYSA-N
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Patent
US08742160B2

Procedure details

430 g (2.34 mol) of 2-fluoroisophthalic acid was dissolved in 4.3 l of methanol; sulfuric acid with catalytic amount was dropped; and then the resultant solution was refluxed and stirred. 860 ml of a saturated sodium bicarbonate aqueous solution was added to the finished reaction mixture, and then distilled under reduced pressure with methanol. 860 ml of distilled water was added and then stirred for 1 hour at a room temperature. A resulting solid was filtered, washed with water, and then dried to obtain 471 g of dimethyl-2-fluoroisophthalate in a white solid phase.
Quantity
430 g
Type
reactant
Reaction Step One
Quantity
4.3 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
860 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.S(=O)(=O)(O)O.[C:19](=O)(O)[O-].[Na+].[CH3:24][OH:25]>>[CH3:24][O:25][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[C:10]([C:11]([O:13][CH3:19])=[O:12])[C:2]=1[F:1] |f:2.3|

Inputs

Step One
Name
Quantity
430 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1C(=O)O
Name
Quantity
4.3 L
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
860 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure with methanol
ADDITION
Type
ADDITION
Details
860 ml of distilled water was added
STIRRING
Type
STIRRING
Details
stirred for 1 hour at a room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
A resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(C(=O)OC)=CC=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 471 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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